Diethyl 2-acetamido-2-phenethylmalonate
Overview
Description
Synthesis Analysis
The synthesis of diethyl 2-acetamido-2-phenethylmalonate and related compounds has been accomplished through multiple steps starting from diethyl malonate. These processes have achieved overall yields of 49-90%. The methods involve C-alkylation, confirming the versatility and reactivity of the starting materials. Notably, the structures of these synthesized compounds are thoroughly determined through spectral data and, for some, X-ray crystallographic studies (Singh et al., 2000).
Molecular Structure Analysis
The molecular structure of diethyl 2-acetamido-2-phenethylmalonate and its derivatives has been elucidated using various analytical techniques, including X-ray crystallography. These analyses reveal detailed information about the spatial arrangement and confirm the molecular geometry of the compounds, providing insights into their reactivity and potential for further transformations (Singh et al., 2000).
Chemical Reactions and Properties
Diethyl 2-acetamido-2-phenethylmalonate undergoes various chemical reactions, showcasing its reactivity towards nucleophilic substitution and its potential as a precursor for further synthetic modifications. For instance, it has been involved in the synthesis of azulene derivatives through anionoid substitution reactions, demonstrating its versatility in organic synthesis (Tada, 1966).
Physical Properties Analysis
The physical properties of diethyl 2-acetamido-2-phenethylmalonate, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in various solvents and conditions. These properties are determined using techniques like X-ray crystallography, which provides detailed information about the crystal packing and molecular conformation (Handal et al., 1982).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of diethyl 2-acetamido-2-phenethylmalonate are influenced by its molecular structure. Studies have explored its reactions under various conditions, shedding light on its potential for creating complex molecular architectures and functional groups through strategic synthetic pathways (Kishida & Nakamura, 1969).
Scientific Research Applications
Environmental Toxicology : Diethyl 2-acetamido-2-phenethylmalonate (DEP) has been found to be toxic to freshwater fish, such as Cirrhina mrigala, causing significant changes in metabolism and affecting brain function (Ghorpade et al., 2002).
Coordination Chemistry : In coordination chemistry, it's found that ligands in 2,2-diphenyl-N-(R-carbamothioyl)acetamide complexes with nickel and copper bind to metals in a bivalent manner, yielding neutral complexes of the type cis-[ML2] (Mansuroğlu et al., 2008).
Synthetic Chemistry :
- Diethyl 2-acetamido-1-hydroxypropylphosphonates can be synthesized from N-[(R)-(1-phenylethyl)]aziridine-(2 S)- and N-[(S)-(1-phenylethyl)] (Wróblewski & Drozd, 2007).
- Copper-promoted reaction of aryl iodides with activated methine compounds yields diethyl acetamido(aryl)malonates, potentially useful precursors for -arylglycines (Pivsa-Art et al., 1996).
- Diethyl 2-acetamido-6-bromoazulene-1,3-dicarboxylate is used in synthesizing 27 6-substituted azulene derivatives through nucleophilic substitution reaction (Tada, 1966).
Pharmacology : Diethyl 3-oxo-1, 4-dimethyl-2-phenyl-1, 2, 6, 7-tetrahydro-3H-pyrazolo[4, 3-c]pyridine-6, 6-dicarboxylate shows potential as a pharmacological agent (Ito & Oda, 1966).
Safety And Hazards
The safety data sheet for Diethyl 2-acetamido-2-phenethylmalonate indicates that it is an irritant5. It is recommended to handle the compound with care, avoid eye and skin contact, and use personal protective equipment5.
Future Directions
The future directions of Diethyl 2-acetamido-2-phenethylmalonate are not specified in the available resources. However, given its role as a starting material for various compounds, it may continue to be valuable in organic synthesis1.
Relevant Papers
Unfortunately, no specific papers related to Diethyl 2-acetamido-2-phenethylmalonate were found in the search results3.
properties
IUPAC Name |
diethyl 2-acetamido-2-(2-phenylethyl)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-4-22-15(20)17(18-13(3)19,16(21)23-5-2)12-11-14-9-7-6-8-10-14/h6-10H,4-5,11-12H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDSDOBEYJYDLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)(C(=O)OCC)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281122 | |
Record name | Diethyl acetamido(2-phenylethyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-acetamido-2-phenethylmalonate | |
CAS RN |
5463-92-3 | |
Record name | 5463-92-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20182 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl acetamido(2-phenylethyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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